molecular formula C21H22N2O4 B11589760 1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

1'-(morpholin-4-ylcarbonyl)-3'H-spiro[cyclopentane-1,5'-pyrrolo[2,1-a]isoquinoline]-2',3'(6'H)-dione

Cat. No.: B11589760
M. Wt: 366.4 g/mol
InChI Key: MVSAEXAZFFLNMQ-UHFFFAOYSA-N
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Description

1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE is a complex organic compound that features a spirocyclic structure

Preparation Methods

The synthesis of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE typically involves multi-step synthetic routes. The reaction conditions vary depending on the nucleophile used; for example, ammonia and morpholine react readily at room temperature, while aromatic amines require heating in boiling glacial acetic acid .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves optimizing the reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles such as amines and alcohols.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form different ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with ammonia produces enamino keto amides .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar compounds to 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE include other spirocyclic and morpholine-containing molecules. These compounds share structural features but may differ in their biological activity and chemical reactivity. Examples include:

The uniqueness of 1’-(MORPHOLINE-4-CARBONYL)-3’,6’-DIHYDRO-2’H-SPIRO[CYCLOPENTANE-1,5’-PYRROLO[2,1-A]ISOQUINOLINE]-2’,3’-DIONE lies in its specific combination of a spiro-fused pyrroloisoquinoline system with a morpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

1-(morpholine-4-carbonyl)spiro[6H-pyrrolo[2,1-a]isoquinoline-5,1'-cyclopentane]-2,3-dione

InChI

InChI=1S/C21H22N2O4/c24-18-16(19(25)22-9-11-27-12-10-22)17-15-6-2-1-5-14(15)13-21(7-3-4-8-21)23(17)20(18)26/h1-2,5-6H,3-4,7-13H2

InChI Key

MVSAEXAZFFLNMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C4=C(C(=O)C(=O)N24)C(=O)N5CCOCC5

Origin of Product

United States

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